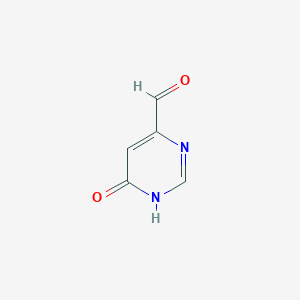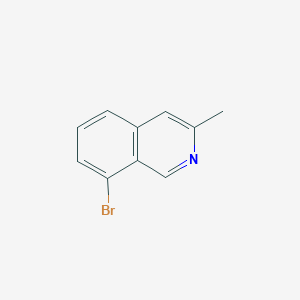
8-Bromo-3-methylisoquinoline
Descripción general
Descripción
8-Bromo-3-methylisoquinoline is a chemical compound with the CAS Number: 1416713-03-5 . It has a molecular weight of 222.08 and its IUPAC name is 8-bromo-3-methylisoquinoline . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 8-Bromo-3-methylisoquinoline involves the reaction of 3-methyl-8-bromoisoquinoline with n-butyllithium in tetrahydrofuran at -78℃ for 0.5h under an inert atmosphere . This is followed by the addition of N,N-dimethyl-formamide in tetrahydrofuran at -78℃ for 1h .
Molecular Structure Analysis
The molecular structure of 8-Bromo-3-methylisoquinoline is represented by the linear formula C10H8BrN . The InChI code for the compound is 1S/C10H8BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 .
Physical And Chemical Properties Analysis
8-Bromo-3-methylisoquinoline is a solid at room temperature . It is sealed in dry conditions and stored at room temperature .
Aplicaciones Científicas De Investigación
8-Bromo-3-methylisoquinoline is a chemical compound used in various organic reactions . It has a molecular weight of 222.08 and a linear formula of C10H8BrN .
Application
This compound is often used as a reagent in the synthesis of other complex organic compounds . It’s particularly useful in reactions involving bromination .
Method of Application
In one study, the bromination of a series of 8-substituted quinolines was investigated . The reaction involved heating the mixture to 70-80 °C for 1 hour. After the reaction was complete, the solid was dissolved in CHCl3 (50 mL). The organic layer was then washed with 10% Na2CO3 (2 x 15 mL) and 10% NaOH (2 x 15 mL), dried over Na2SO4, and the solvent was removed under vacuum .
Results
The bromination of 8-substituted quinolines resulted in a mixture of mono and dibromo derivatives . For example, mono bromination of 8-hydroxyquinoline and 8-aminoquinoline gave a mixture of 5,7-dibromo-8-hydroxyquinoline, 5,7-dibromo-8-aminoquinoline, 7-bromo-8-hydroxyquinoline, and 5-bromo-8-aminoquinoline .
Safety And Hazards
The safety information for 8-Bromo-3-methylisoquinoline indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
8-bromo-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSOASVAUHHEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)
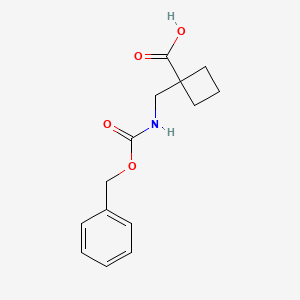
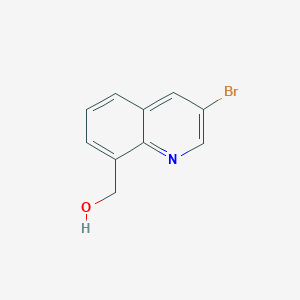
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)
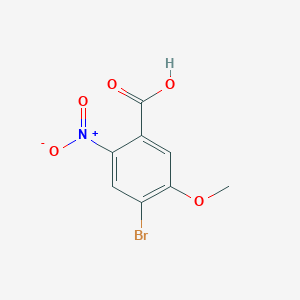
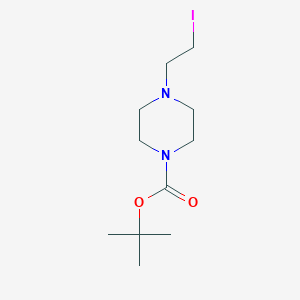
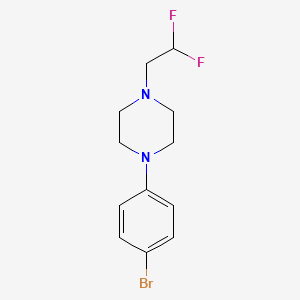
![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
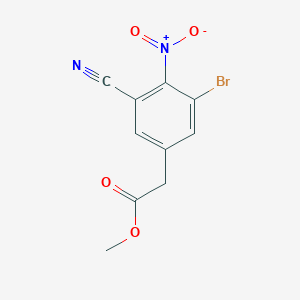
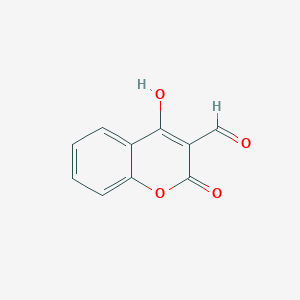
![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
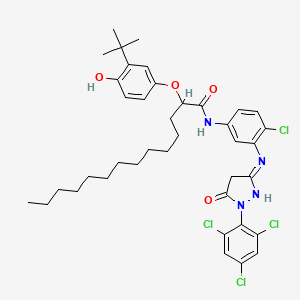
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)
